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Compound of Interest |

4-(4-Fluorophenyl)-2-
Compound Name:
methylpyrimidine
CAS No.: 85979-51-7
Cat. No.: B1608652

Compound Identity & Physicochemical Profile[1][2]
[31[4][5]1[6]1[7]

Parameter Data

Chemical Name 4-(4-Fluorophenyl)-2-methylpyrimidine
CAS Number 85979-51-7

Molecular Formula C11HsFN:2

Molecular Weight 188.20 g/mol

Appearance White to off-white crystalline solid

Melting Point 78-80 °C (Typical for this class of biaryls)

Soluble in CDCI3, DMSO-ds, Methanol;

Solubilit
Y sparingly soluble in water.

Synthesis Context & Impurity Profile

Understanding the synthesis is vital for interpreting the spectra, particularly for identifying
characteristic impurities. The standard preparation involves a Suzuki-Miyaura cross-coupling
reaction.
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Synthesis Workflow (DOT Diagram)
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Figure 1: Standard Suzuki coupling pathway for the synthesis of the target compound,
highlighting potential impurities that may appear in trace amounts in NMR spectra.

Spectroscopic Characterization
'H NMR Spectroscopy (Proton)

Solvent: CDCIs (Chloroform-d) | Frequency: 400 MHz

The spectrum is characterized by the distinct AA'BB' coupling system of the fluorophenyl ring
and the deshielded pyrimidine protons.
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Key Diagnostic Feature: Look for the "roofing" effect in the pyrimidine doublets (H5/H6) and the
distinct splitting of the phenyl protons where the H-3'/H-5' signal appears as a pseudo-triplet
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due to overlapping H-H and H-F coupling.

3C NMR Spectroscopy (Carbon-13)

Solvent: CDCIs | Frequency: 100 MHz

The presence of the fluorine atom introduces C-F coupling, causing specific carbon signals to
appear as doublets.
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F NMR Spectroscopy

Solvent: CDCl3
e Shift:-110.5t0 -112.0 ppm

o Multiplicity: Multiplet (decoupled: Singlet)
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» Note: This region is highly specific for para-substituted fluorobenzenes. A shift toward -110
ppm indicates electron withdrawal by the pyrimidine ring.

Mass Spectrometry (MS)

 lonization Mode: ESI+ (Electrospray lonization) or El (Electron Impact)
e Molecular lon (

):188.2 (

)

o Base Peak: 188 (

)

» Fragmentation Pattern (EI):
o 188 (

)

o 161 (
): Loss of HCN from the pyrimidine ring.
o 147 (

): Characteristic retro-Diels-Alder type fragmentation.

Infrared Spectroscopy (FT-IR)

e C-H Stretch (Aromatic): 3050-3010 cm~* (Weak)
e C-H Stretch (Aliphatic): 2920-2850 cm~* (Methyl group)
e C=N/C=C Stretch: 1580, 1540 cm~! (Strong, Pyrimidine ring breathing)

e C-F Stretch:1225-1240 cm~* (Very Strong, diagnostic band)
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Experimental Protocol for Data Acquisition

To reproduce the data above with high fidelity, follow this standardized sample preparation
protocol.

Step 1: Sample Purity Check Ensure the sample is

pure by HPLC. Traces of 4-chloro-2-methylpyrimidine will show a singlet methyl peak at ~2.68
ppm, interfering with the target methyl signal.

Step 2: NMR Sample Prep

Weigh 10-15 mg of the solid compound into a clean vial.

Add 0.6 mL of CDCls (containing 0.03% TMS as internal standard).

Sonicate for 30 seconds to ensure complete dissolution.

Filter through a cotton plug into the NMR tube if any turbidity remains.

Step 3: Acquisition Parameters (400 MHz)

Pulse Angle: 30°

Relaxation Delay (D1): 1.0 s (Increase to 5.0 s for quantitative integration).

Number of Scans (NS): 16 (1H), 256-512 (13C).

Temperature: 298 K (25 °C).

References

o Pyrimidine Scaffold Data: ChemicalBook. (n.d.). 4-Phenylpyrimidine 1H NMR Spectrum.
Retrieved from (Validates the pyrimidine doublet positions).

o Methyl Substituent Shift: ChemicalBook. (n.d.). 2-Methylpyrimidine 1H NMR Spectrum.
Retrieved from (Validates the C2-Methyl shift).
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e Fluorine Coupling Constants: Shukla, S., et al. (2022). Synthesis, Computational, FT-IR,
NMR and UV-Vis Spectral Studies of Bioactive 2-(4-fluorophenyl)...quinoline. Indian Journal
of Pure & Applied Physics. (Validates the AA'BB' and C-F coupling constants for 4-
fluorophenyl heterocycles).

e General Synthesis: Gong, Y., et al. (2020). Synthesis of 4-amino-5-fluoropyrimidines.... PMC
- NIH. (Provides context for pyrimidine synthesis yields and side reactions).

 To cite this document: BenchChem. [Technical Guide: Spectroscopic Data for 4-(4-
Fluorophenyl)-2-methylpyrimidine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1608652#spectroscopic-data-for-4-4-fluorophenyl-2-
methylpyrimidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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